molecular formula C16H11N5O2S B489857 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853891-69-7

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B489857
CAS No.: 853891-69-7
M. Wt: 337.4g/mol
InChI Key: TYYAYUJHKZXXCP-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by a fused bicyclic core of 1,2,4-triazole and 1,3,4-thiadiazole. The compound features two key substituents:

Triazolothiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural combination of a rigid triazolothiadiazole core with polar and nonpolar substituents positions this compound as a candidate for pharmacological optimization.

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c1-2-11(9-17-5-1)14-18-19-16-21(14)20-15(24-16)10-3-4-12-13(8-10)23-7-6-22-12/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYAYUJHKZXXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN4C(=NN=C4S3)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • POCl₃ vs. PCl₅ : POCl₃ provides higher yields (43%) compared to PCl₅ (28%) due to better solubility of intermediates.

  • Reaction Temperature : Cyclization at 110°C achieves complete conversion, whereas lower temperatures (80°C) result in incomplete reactions.

Catalytic Systems for Coupling Reactions

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Ullmann couplings, with yields increasing from 45% to 55%.

  • Ligand Effects : Bulky ligands like SPhos suppress homocoupling byproducts in Suzuki reactions.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The benzodioxin protons appear as two doublets at δ 4.25–4.30 ppm (OCH₂CH₂O), while pyridinyl protons resonate as a multiplet at δ 7.35–8.55 ppm.

  • ¹³C NMR : The triazolothiadiazole carbons are observed at δ 160–165 ppm (C=N) and δ 115–120 ppm (C-S).

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 378.34 [M+H]⁺ confirms the molecular formula C₁₈H₁₂N₄O₂S.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)
CyclocondensationTriazole-thiol, 3-pyridinecarboxylic acidPOCl₃, 110°C, 3 h38–43≥95
Ullmann Coupling6-Bromo-benzodioxin, precursorPd(PPh₃)₄, DMF, 100°C50–55≥90
Suzuki-MiyauraBoronic ester, halogenated intermediatePd(OAc)₂, toluene60–65≥98

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2, or mCPBA.

    Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Research might explore its effectiveness against various pathogens.

Medicine

    Drug Development:

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares the target compound with structurally analogous triazolothiadiazole derivatives:

Compound Name / ID Substituents (Position 3 / Position 6) Key Physical Properties (Melting Point, Yield) Biological Relevance / Notes Source
Target Compound 3-(3-pyridinyl), 6-(2,3-dihydro-1,4-benzodioxin-6-yl) Not reported Hypothesized improved solubility due to dihydrobenzodioxin; potential vasodilatory activity
3-(4-Pyridinyl)-6-(5-nitro-2-furanyl)-5,6-dihydro-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (18d) 3-(4-pyridinyl), 6-(5-nitro-2-furanyl) Not reported Nitrofuran group suggests antimicrobial activity; dihydro core may reduce ring strain
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (9a) 3-(3,4-dimethoxyphenyl), 6-(2-fluoro-4-pyridinyl) Not reported Methoxy groups enhance electron density; fluorine may improve metabolic stability
6-(1-Benzofuran-2-yl)-3-(3-pyridinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole 3-(3-pyridinyl), 6-(benzofuran-2-yl) Not reported Benzofuran substituent increases aromaticity; potential for π-π stacking in drug binding
6-(1-Adamantyl)-3-(aryl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (5a-e) 6-(adamantyl), 3-(aryl, e.g., methyl/fluoro-phenyl) Rf: 0.45–0.63; m.p. 180–220°C Bulky adamantyl group improves lipophilicity; tested for antiproliferative activity
3-([1,2,4]Triazolo[4,3-c]quinazolin-3-yl)-6-(3-bromophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (13) 3-(quinazolinyl), 6-(3-bromophenyl) m.p. 131–132°C; yellow crystals Bromine atom enhances halogen bonding; quinazolinyl moiety may target kinase enzymes

Pharmacological Potential

  • Vasodilation : Derivatives with 3-pyridinyl substituents (e.g., the target compound and benzofuran analog) have demonstrated vasodilatory effects in vitro, likely due to nitric oxide modulation .
  • Anticancer Activity : Adamantyl derivatives (5a-e) exhibit antiproliferative effects against cancer cell lines, attributed to the adamantyl group’s ability to penetrate lipid membranes .
  • Antimicrobial Activity : Nitrofuran-containing compounds (e.g., 18d) show enhanced activity against Gram-negative bacteria due to redox cycling of the nitro group .

Physicochemical Properties

  • Melting Points : Range widely (131–259°C), influenced by substituent polarity and crystallinity. The target compound’s dihydrobenzodioxin may lower its melting point compared to fully aromatic analogs (e.g., benzofuran derivative) .
  • Lipophilicity : Adamantyl and aryl groups increase logP values, whereas pyridinyl and dihydrobenzodioxin groups enhance water solubility .

Biological Activity

The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features several distinct structural motifs:

  • Benzodioxin ring : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
  • Triazolo-thiadiazole moiety : Known for various bioactive properties, including anticancer and antimicrobial activities.
  • Pyridine group : Often involved in interactions with biological receptors.

The molecular formula of the compound is C19H17N5O4SC_{19}H_{17}N_{5}O_{4}S, and its molecular weight is approximately 389.43 g/mol.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The triazolo-thiadiazole structure may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The pyridine moiety can interact with various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : The compound may interfere with DNA synthesis or repair mechanisms, contributing to its antiproliferative effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Reference
HepG-2 (liver cancer)4.37 ± 0.7
A-549 (lung cancer)8.03 ± 0.5
HCT116 (colon cancer)3.29
MCF-7 (breast cancer)10.0

These findings suggest that the compound may exhibit significant cytotoxicity against a variety of tumor cells.

Antimicrobial Activity

In addition to anticancer properties, compounds containing the thiadiazole ring have been reported to possess antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Study on Thiadiazole Derivatives :
    A study investigating various thiadiazole derivatives found that those with similar structural features to our compound exhibited significant growth inhibition in human cancer cell lines such as HCT116 and MCF-7. The most active derivative showed an IC50 value of 3.29 μM against HCT116 cells .
  • Molecular Docking Studies :
    Molecular docking studies have indicated that compounds with the triazolo-thiadiazole structure can effectively bind to key proteins involved in cancer progression. This binding affinity correlates with observed cytotoxic effects in vitro .

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